Clinical Development Stage: Phase 2 Completion for Mucositis vs. Preclinical/Phase I Status of Comparators
TK-112690 has completed Phase 2 clinical trials specifically evaluating suppression of chemotherapy-induced mucositis, with a defined clinical dose of 45 mg/kg administered intravenously [1]. In contrast, BAU (benzylacyclouridine) has only been evaluated in Phase I trials for advanced cancer and as a modulator of 5-FU toxicity, with no completed Phase 2 trials for mucositis [2]. CPBMF65 remains in preclinical stages with no human clinical trial data reported [3]. This represents a categorical difference in development maturity rather than a quantitative difference in potency.
| Evidence Dimension | Clinical Trial Phase Completed |
|---|---|
| Target Compound Data | Phase 2 completed (mucositis prevention) |
| Comparator Or Baseline | BAU: Phase I only (cancer); CPBMF65: Preclinical only |
| Quantified Difference | Phase 2 vs. Phase I vs. Preclinical |
| Conditions | Clinical trial database records (ClinicalTrials.gov, PubMed) |
Why This Matters
This difference directly impacts procurement decisions for translational research, as TK-112690 offers human safety and preliminary efficacy data in the specific indication of mucositis, reducing development risk compared to less clinically validated alternatives.
- [1] ClinicalTrials.gov. (2023). Phase 2a Study to Evaluate Suppression of Methotrexate-induced Mucositis by TK112690 (NCT04046250). View Source
- [2] Peters, G. J., et al. (1998). Phase I clinical and pharmacological studies of benzylacyclouridine, a uridine phosphorylase inhibitor. Clinical Cancer Research, 4(5), 1165-1175. View Source
- [3] da Silva, E. F. G., et al. (2021). Therapeutic effect of uridine phosphorylase 1 (UPP1) inhibitor on liver fibrosis in vitro and in vivo. European Journal of Pharmacology, 890, 173670. View Source
